molecular formula C55H100O6 B075230 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol CAS No. 1587-93-5

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

Cat. No. B075230
CAS RN: 1587-93-5
M. Wt: 857.4 g/mol
InChI Key: KGLAHZTWGPHKFF-FBSASISJSA-N
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Description

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POL) is a common triglyceride component found in various seed and vegetable oils, including olive, sesame, soybean, canola, corn, hazelnut, and many others . It is a triacylglycerol that contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position .


Molecular Structure Analysis

The molecular structure of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is represented by the empirical formula C55H100O6 . The molecular weight is 857.38 .


Physical And Chemical Properties Analysis

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a liquid at room temperature . It is a neutral glyceride and is typically stored at -20°C .

Scientific Research Applications

  • Enantiomeric Separation and Crystallization Behavior :

    • Recycle HPLC systems with chiral columns have been used for the enantiomeric separation of asymmetric triacylglycerols like 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, highlighting its potential for chiral separation in substances like palm oil (Nagai et al., 2011).
    • Studies have examined the influence of thermal treatments on its crystallization and polymorphic transformation, revealing multiple polymorphic forms and the effects of cooling and heating rates on its stability (Bayés-García et al., 2013).
  • Structural Properties and Analysis :

    • Isolation and characterization studies have been conducted on similar compounds from animal tissues like bovine udder, providing insights into the structural analysis of such compounds (Limb et al., 1999).
    • The phase behavior of binary mixtures containing this compound has been studied, shedding light on its role in the crystallization of palm oil and other edible fats (Zhang et al., 2007).
  • Biological and Industrial Applications :

    • It has been identified as a hormogonium-inducing factor in symbioses with nitrogen-fixing cyanobacteria, suggesting its role in certain biological processes (Hashidoko et al., 2019).
    • Its potential use in structured triacylglycerols resembling human milk fat through transesterification catalyzed by enzymes like papaya latex has been explored, indicating its applicability in food industry (Mukherjee & Kiewitt, 1998).

properties

IUPAC Name

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLAHZTWGPHKFF-FBSASISJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H100O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345857
Record name 1-Palmitoyl-2-oleoyl-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-2-oleoyl-3-linolein

CAS RN

2680-59-3
Record name 1-Palmitoyl-2-oleoyl-3-linolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Palmitoyl-2-oleoyl-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PALMITOYL-2-OLEOYL-3-LINOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
SK Lo, BS Baharin, CP Tan… - Journal of chromatographic …, 2004 - academic.oup.com
Separation of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols (DAG) from vegetable oils by reversed-phase high-performance liquid chromatography (RP-HPLC) is investigated. …
Number of citations: 10 academic.oup.com
A Kubo, T Satoh, Y Itoh, M Hashimoto… - Journal of The …, 2012 - ACS Publications
… Figure 1 shows the structure of 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol. The structure shows (18:1) oleic acid, (16:0) palmitic acid, and (18:2) linoleic acid substituents at position sn-…
Number of citations: 45 pubs.acs.org
M Kusano, S Kawabata, Y Tamura, D Mizoguchi… - Mass …, 2014 - jstage.jst.go.jp
… 1-Stearoyl-sn-glycero-3-phosphocholine (18 : 0 LysoPC), 1,2-dioleoyl-sn-glycerol (18 : 1 DG), and 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (TG (16 : 0/18 : 1/18 : 2)) were purchased …
Number of citations: 15 www.jstage.jst.go.jp
S Lee, H Son, J Lee, K Min, GJ Choi, JC Kim… - Eukaryotic …, 2011 - Am Soc Microbiol
… The ACS1 deletion resulted in a defect in sexual development that was mainly due to a reduction in 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol production, which is required for …
Number of citations: 64 journals.asm.org
Ž Peršurić, J Osuga, T Galinac Grbac… - European Journal of …, 2017 - Wiley Online Library
… All reagents and 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol standard used in this study … CID mode was done using 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol standard. It was found …
Number of citations: 14 onlinelibrary.wiley.com
S Arteaga-Díaz, J González-Díaz… - Contemporary …, 2018 - m-hikari.com
… On the other hand, main components of palm oil are 1, 3-Dipalmitoyl-2-oleoylglycerol, 1, 2-dioleoyl-3palmitoylglycerol and 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (30%, 26% and …
Number of citations: 10 www.m-hikari.com
KO Adebowale, CO Adedire - African Journal of …, 2006 - academicjournals.org
The chemical composition and insecticidal activity of Jatropha curcas L. seed were evaluated using standard techniques. The oil content of the seed is high (66.4%). Triacylglycenol was …
Number of citations: 401 academicjournals.org
J Aznar-Moreno, P Denolf… - Journal of …, 2015 - academic.oup.com
… visualized under iodine vapour, and for total TAG determination scanned and analysed with ImageJ software, comparing with a standard (1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol) …
Number of citations: 34 academic.oup.com
A Kotogán, C Zambrano, A Kecskeméti… - International Journal of …, 2018 - mdpi.com
… echinosphaera lipase was analyzed through HPLC analysis of the fatty acids released from the hydrolysis of 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol. After incubation at 25 C for 2 h, …
Number of citations: 10 www.mdpi.com
W Du, W Zhu, W Ge, C Li - Journal of Pharmaceutical and Biomedical …, 2021 - Elsevier
… 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (Lot V010:1, purity > 95%) were from Larodan AB (Malmö, Sweden). Glycerol Trioleate (111692–202007, purity = 99.6%) were from …
Number of citations: 12 www.sciencedirect.com

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